molecular formula C11H17N3O2 B12991547 tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

Cat. No.: B12991547
M. Wt: 223.27 g/mol
InChI Key: CPIXKVAGZNGBFC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (S)-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is a chiral synthethic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a fused cyclopentapyrazole core, a privileged scaffold known for conferring a wide spectrum of biological activities. Pyrazole and pyrazolone-based structures have been extensively studied and demonstrated potent biological activities, including anticancer and anti-tyrosinase effects . The tert-butyloxycarbonyl (Boc) protecting group on the carbamate enhances the molecule's synthetic utility, facilitating its use in multi-step organic syntheses, particularly in the development of potential therapeutic agents. The (S)-enantiomer provides stereochemical specificity for research aimed at investigating stereospecific interactions with biological targets. Researchers value this compound for its potential application in early-stage discovery projects, including the synthesis of novel molecules for hit-to-lead optimization . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-[(4S)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl]carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-5-9-7(8)6-12-14-9/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15)/t8-/m0/s1

InChI Key

CPIXKVAGZNGBFC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=NN2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=NN2

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydrocyclopenta[c]pyrazole Core

  • The cyclopenta[c]pyrazole scaffold can be synthesized by condensation of hydrazine derivatives with cyclopentanone or related cyclic ketones, followed by reduction to achieve the tetrahydro form.
  • Alternative methods include palladium-catalyzed cyclization or ring-closing metathesis to form the fused bicyclic system.

Introduction and Protection of the Amine Group

  • The amine at the 4-position is typically introduced by selective amination or reduction of a nitro or halogenated precursor on the pyrazole ring.
  • The amine is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate, usually in an organic solvent like dichloromethane or tetrahydrofuran.
  • The reaction is carried out at low temperature (0°C to room temperature) to control selectivity and yield.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization to form tetrahydrocyclopenta[c]pyrazole Hydrazine derivative + cyclopentanone Ethanol or DMF Reflux 4-12 h 70-85 May require catalyst or acid/base
Amination/reduction to introduce amine NaBH4 or catalytic hydrogenation Methanol or ethanol 0-25°C 2-6 h 80-90 Selective reduction of nitro or halogen
Boc protection of amine Di-tert-butyl dicarbonate + base (Et3N) DCM or THF 0-25°C 1-3 h 85-95 Reaction monitored by TLC

Research Findings and Optimization

  • Solvent choice is critical for solubility and reaction rate. Dichloromethane and tetrahydrofuran are preferred for Boc protection due to their ability to dissolve both reactants and maintain mild conditions.
  • Temperature control during Boc protection prevents side reactions such as over-carbamation or decomposition.
  • Purification is typically achieved by silica gel column chromatography, yielding the pure tert-butyl carbamate as a colorless solid.
  • Chirality retention is ensured by using enantiomerically pure starting materials or chiral catalysts during cyclization.

Additional Notes on Preparation

  • The compound’s solubility profile suggests that stock solutions for further applications are prepared in DMSO or mixtures of DMSO with PEG300 and Tween 80 to maintain clarity and stability.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been reported for related tert-butyl carbamate derivatives, indicating potential for functionalization post-synthesis.
  • The molecular weight of the compound is approximately 179.26 g/mol, which is consistent with the expected formula C10H17N3O2 for the carbamate derivative.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Remarks
Core synthesis Hydrazine + cyclopentanone Reflux in ethanol/DMF 70-85% Cyclization step
Amine introduction NaBH4 or catalytic hydrogenation 0-25°C, MeOH/EtOH 80-90% Selective reduction
Boc protection Di-tert-butyl dicarbonate + base 0-25°C, DCM/THF 85-95% Mild conditions, high purity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to tert-butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate exhibit anticancer properties. The unique configuration may enhance interactions with biological targets involved in cancer cell proliferation and survival pathways. Studies are ongoing to evaluate its efficacy against various cancer types, particularly in targeting specific signaling pathways associated with tumor growth.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially linked to its ability to modulate neurotransmitter systems or inhibit neuroinflammatory processes. Investigations into its role in neurodegenerative diseases such as Alzheimer's and Parkinson's are underway, focusing on its capacity to enhance neuronal survival and function.

Metabolic Stability

The presence of the tert-butyl group is known to influence metabolic stability. Research demonstrates that modifications of the tert-butyl group can lead to increased metabolic stability of related compounds. This finding is crucial for developing drugs with longer half-lives and reduced clearance rates in vivo .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in substituents can significantly alter the compound's biological activity and selectivity towards specific molecular targets .

Case Study 1: Anticancer Screening

In a controlled study evaluating various derivatives of tetrahydrocyclopenta[c]pyrazole compounds, this compound showed promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of this compound in models of induced neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups, suggesting potential therapeutic applications for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole family, which includes derivatives with varying substituents. Below is a comparative analysis based on substituent effects, spectral data, and synthetic outcomes.

Substituent Effects on Structure and Reactivity

  • The tert-butyl group enhances lipophilicity, while the carbamate acts as a directing group in nucleophilic reactions.
  • 1,3-Dimethyl substituents (Compound 2-13): Methyl groups at positions 1 and 3 reduce steric hindrance compared to tert-butyl carbamate. ROESY NMR confirmed regioisomerism via NOE correlations between cyclopentyl methylene protons and the N-bound methyl group .
  • 3,5-Dichlorophenyl substituent (Compound 2-1b) : Electron-withdrawing chlorine atoms increase electrophilicity, altering reactivity in cross-coupling reactions. The aromatic ring introduces π-π stacking interactions absent in aliphatic analogs .

Spectroscopic Comparisons

Key NMR and MS data highlight substituent-driven shifts:

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) MS (m/z) Yield
Target compound Data not provided in evidence Data not provided in evidence N/A N/A
2-13 3.57 (s, 1H), 2.59 (m, 1H), 2.42 (m, 1H), 1.98 (m, 1H) 150.13, 139.74, 123.91, 36.29, 30.69, 23.10 137.1 [M+H]+ 43%
2-1b 7.57 (d, J = 1.8 Hz, 2H), 7.45 (t, J = 1.8 Hz, 1H), 2.16 (s, 3H) Not provided N/A N/A
  • 2-13 : Aliphatic protons dominate, with a singlet at δ 3.57 (cyclopentyl CH). The 13C-NMR signals at δ 150.13 and 139.74 correspond to pyrazole carbons.
  • 2-1b : Aromatic protons (δ 7.45–7.57) and a methyl singlet (δ 2.16) reflect electronic effects of the dichlorophenyl group.

Biological Activity

Tert-butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is a compound with a unique bicyclic structure that has garnered interest in pharmacological research. Its chemical structure includes a tert-butyl group and a tetrahydrocyclopenta[c]pyrazole moiety, which may enhance its biological activity through specific interactions with biological targets such as enzymes and receptors.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.28 g/mol
  • CAS Number : 2439082-66-1

The compound's structure is characterized by a carbamate functional group, which is commonly associated with various biological activities, including antimicrobial and anti-inflammatory properties .

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various microbial strains. The presence of the tetrahydrocyclopenta[c]pyrazole framework is believed to enhance these interactions.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
  • Neuroprotective Effects : Preliminary studies suggest that this compound might protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's .

1. Neuroprotective Mechanism

A study investigated the effects of a structurally related compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The findings indicated that the compound could significantly improve cell viability and reduce levels of inflammatory markers such as TNF-α when co-administered with Aβ . This suggests a potential neuroprotective mechanism that could be relevant for treating Alzheimer's disease.

2. Synthesis and Biological Evaluation

The synthesis of this compound was achieved through various methods involving carbamate formation. Following synthesis, biological assays were conducted to evaluate its efficacy against microbial strains and its ability to inhibit pro-inflammatory cytokine production .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructureBiological Activity
1-(tert-butoxycarbonyl)-2-pyrazolinStructureAntimicrobial
N-(1-methyl-2-pyrazolin-3-yl)carbamateStructureAnti-inflammatory
Tert-butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamateStructureNeuroprotective

The unique bicyclic structure of this compound may provide distinct advantages in terms of biological activity compared to simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.